REACTION_SMILES
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[N+:1]([O-:2])(=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1.[O:10]=[C:11]=[S:12]>>[N:1]([CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1)=[C:11]=[S:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=S
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Name
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Type
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product
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Smiles
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S=C=NC1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |